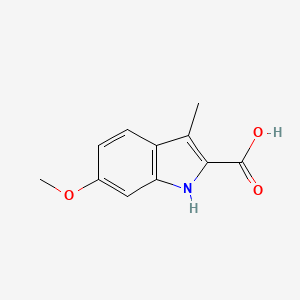

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid

CAS No.: 2473-98-5

Cat. No.: VC2833535

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2473-98-5 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 6-methoxy-3-methyl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) |

| Standard InChI Key | GAXRKJWZFDHHJC-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O |

| Canonical SMILES | CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

6-Methoxy-3-methyl-1H-indole-2-carboxylic acid is identified by the CAS number 2473-98-5. The compound possesses a molecular formula of C11H11NO3 with a molecular weight of 205.21 g/mol. It features an indole core (a bicyclic structure containing a pyrrole ring fused to a benzene ring) with three significant substitutions that define its chemical behavior and biological activity.

Structural Elements

The key structural elements of 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid include:

-

An indole nucleus, which serves as the core heterocyclic structure

-

A methoxy group (-OCH3) at position 6 on the benzene portion

-

A methyl group (-CH3) at position 3 adjacent to the nitrogen

-

A carboxylic acid group (-COOH) at position 2 of the indole ring

-

An NH group at position 1, characteristic of indole structures

This specific arrangement of functional groups creates a unique electronic distribution within the molecule, influencing its reactivity patterns and interaction with biological targets.

Chemical Identifiers

For precise identification and database referencing, the compound is associated with several chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6-methoxy-3-methyl-1H-indole-2-carboxylic acid |

| CAS Number | 2473-98-5 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| SMILES | CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O |

| InChI | InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) |

| InChIKey | GAXRKJWZFDHHJC-UHFFFAOYSA-N |

Physical and Chemical Properties

Chemical Reactivity

The compound's reactivity is determined by its functional groups:

-

The carboxylic acid group can participate in:

-

Esterification reactions with alcohols

-

Amide formation with amines

-

Salt formation with bases

-

Decarboxylation under specific conditions

-

-

The indole core is susceptible to:

-

Electrophilic substitution reactions, particularly at positions 3 (if unsubstituted) and 5

-

Oxidation reactions

-

N-H functionalization

-

-

The methoxy group can undergo:

-

Demethylation reactions

-

Acting as a directing group for electrophilic aromatic substitutions

-

-

The methyl group may be involved in:

-

Oxidation to aldehydes or carboxylic acids

-

Radical-mediated functionalization

-

Synthesis Methods and Preparation

Synthetic Routes

The synthesis of 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid can be accomplished through several routes:

-

Starting from appropriately substituted indole derivatives and introducing functional groups sequentially:

-

Methoxylation at position 6

-

Methylation at position 3

-

Carboxylation at position 2

-

-

Fischer indole synthesis:

-

Using appropriately substituted phenylhydrazine and carbonyl compounds

-

Followed by functional group modifications

-

-

Construction from simpler building blocks:

-

Using ortho-substituted anilines

-

Employing cross-coupling reactions

-

Applying directed metalation strategies

-

Reaction Conditions

Typical reaction conditions for synthesizing this compound include:

-

Temperature control: Many indole formations require moderate to high temperatures

-

Solvent selection: Polar aprotic solvents are often preferred for many steps

-

Catalyst usage: Lewis acids, transition metals, or bases depending on the specific transformation

-

Protection/deprotection strategies: Particularly for the nitrogen of the indole and potentially the carboxylic acid group during certain steps

Types of Reactions

The compound can undergo various chemical transformations:

-

Oxidation reactions:

-

The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids

-

The indole ring can undergo oxidative modifications

-

-

Reduction reactions:

-

The carboxylic acid group can be reduced to form an alcohol or aldehyde

-

-

Substitution reactions:

-

Electrophilic substitution at available positions on the indole ring

-

Nucleophilic substitution involving the methoxy group under specific conditions

-

Biological Activities

Anti-inflammatory Properties

6-Methoxy-3-methyl-1H-indole-2-carboxylic acid exhibits properties that can suppress inflammatory markers such as TNF-α and IL-6. These anti-inflammatory effects may be mediated through:

-

Inhibition of pro-inflammatory cytokine production

-

Modulation of inflammatory signaling pathways

-

Possible regulation of immune cell function

-

Antioxidant mechanisms that reduce oxidative stress

The presence of both methoxy and methyl groups in specific positions on the indole scaffold likely contributes to its anti-inflammatory activity through specific interactions with target proteins involved in inflammation.

Antidiabetic Activity

The compound has demonstrated potential antidiabetic properties. This activity might involve:

-

Modulation of glucose metabolism

-

Effects on insulin sensitivity or secretion

-

Protection of pancreatic β-cells

-

Regulation of glucose transporters or metabolic enzymes

Indole derivatives have been widely studied for their effects on diabetes-related pathways, and the specific substitution pattern in 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid may contribute to its efficacy in managing glucose homeostasis.

Other Biological Activities

Additional biological activities that might be associated with this compound include:

-

Antioxidant properties: Protection against oxidative damage through radical scavenging

-

Anticancer potential: Possible effects on cancer cell proliferation, apoptosis, or migration

-

Neuroprotective effects: Potential benefits in neurological conditions

-

Cardiovascular effects: Possible modulation of vascular function or cardiac parameters

Structure-Activity Relationships

Significance of Functional Groups

The biological activity of 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid is influenced by its specific functional groups:

-

Methoxy group at position 6:

-

Enhances lipophilicity and membrane permeability

-

Provides a site for hydrogen bond acceptance

-

Affects electron distribution within the aromatic system

-

May interact with specific binding pockets in target proteins

-

-

Methyl group at position 3:

-

Contributes to the hydrophobic character

-

Influences electronic properties of the indole core

-

May participate in van der Waals interactions with target proteins

-

Could affect the compound's metabolic stability

-

-

Carboxylic acid at position 2:

-

Provides a site for ionic interactions

-

Contributes to the compound's acidity

-

May form hydrogen bonds with receptor sites

-

Significantly influences solubility and pharmacokinetic properties

-

Comparative Analysis with Similar Compounds

Comparing 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid with structurally similar compounds reveals important structure-activity relationships:

| Compound | Structural Differences | Biological Activity Comparison |

|---|---|---|

| 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | N-methylation instead of C3-methylation | Limited anticancer activity compared to C3-methyl analog |

| 6-Methoxy-3-methyl-1H-indole-2-carboxaldehyde | Aldehyde instead of carboxylic acid | Moderate antimicrobial effects but reduced anti-inflammatory activity |

| 6-Methoxy-3-methyl-1H-indole-2-methanol | Hydroxyl group instead of carboxylic acid | Reduced anti-inflammatory activity due to loss of acidity |

These comparisons highlight the importance of both the positioning of methyl substitution and the nature of the C2 functional group for optimal biological activity.

Research Applications

Pharmaceutical Development

6-Methoxy-3-methyl-1H-indole-2-carboxylic acid has potential applications in pharmaceutical research:

-

As a lead compound for anti-inflammatory drug development

-

In the design of novel antidiabetic agents

-

As a scaffold for antimicrobial compound development

-

For structure-activity relationship studies in medicinal chemistry

Synthetic Chemistry Applications

In synthetic chemistry, this compound may serve as:

-

An intermediate in the synthesis of more complex molecules

-

A model compound for studying indole chemistry

-

A building block for heterocyclic chemistry

-

A substrate for developing new synthetic methodologies

Analytical Chemistry Uses

The compound may have applications in analytical chemistry:

-

As a reference standard for chromatographic methods

-

For method development in pharmaceutical analysis

-

In studies of indole reactivity and derivatization

-

For spectroscopic characterization research

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic methods can be employed to characterize 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Expected signals for aromatic protons, methoxy protons (typically around 3.8-4.0 ppm), methyl protons (around 2.2-2.5 ppm), and the exchangeable NH and COOH protons

-

13C NMR: Distinctive signals for all 11 carbon atoms, including carbonyl carbon (165-175 ppm), aromatic carbons (110-155 ppm), and methyl/methoxy carbons (15-60 ppm)

-

-

Infrared (IR) Spectroscopy:

-

Characteristic bands for O-H stretching (carboxylic acid)

-

C=O stretching (typically 1700-1730 cm-1)

-

Aromatic C=C stretching

-

N-H stretching (indole)

-

C-O stretching (methoxy)

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 205

-

Fragmentation pattern characteristic of indole derivatives

-

Potential loss of methoxy, methyl, and carboxylic acid groups

-

Chromatographic Methods

Chromatographic techniques for analysis and purification:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Column Chromatography

-

Gas Chromatography (potentially after derivatization)

X-ray Crystallography

X-ray crystallographic analysis would provide:

-

Definitive three-dimensional structure

-

Bond lengths and angles

-

Crystal packing information

-

Hydrogen bonding networks

Future Research Directions

Medicinal Chemistry Optimization

Future research might focus on:

-

Development of more potent derivatives through rational design

-

Improvement of pharmacokinetic properties

-

Enhancement of selectivity for specific targets

-

Reduction of potential side effects

Mechanistic Studies

Investigation of mechanisms of action could include:

-

Target identification using proteomics approaches

-

Binding mode studies using computational methods

-

Structure-based design of improved compounds

-

Elucidation of cellular pathways affected

Expanded Therapeutic Applications

Exploration of additional applications might involve:

-

Testing against a broader range of disease models

-

Evaluation in different inflammatory conditions

-

Investigation of effects on metabolic disorders beyond diabetes

-

Exploration of combination therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume